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Foreword: The strategic incorporation of halogen atoms into pharmacologically active scaffolds
is a cornerstone of modern medicinal chemistry. Halogenation can profoundly influence a
molecule's conformational preferences, metabolic stability, and binding affinity. 2-Cyano-3,6-
diiodopyridine represents a compelling molecular framework, offering a unique combination of
steric and electronic properties. This guide provides a comprehensive examination of its core
physical characteristics, underpinning its potential in drug design and materials science. It is
structured to deliver not only precise data but also the scientific rationale behind its
characterization, ensuring a deep and actionable understanding for the discerning researcher.

Strategic Importance and Molecular Profile

2-Cyano-3,6-diiodopyridine is a polysubstituted aromatic heterocycle with significant potential
as a versatile building block. The pyridine core is a privileged scaffold in drug discovery,
appearing in numerous FDA-approved pharmaceuticals.[1][2] The introduction of two iodine
atoms offers several strategic advantages: they can act as potent halogen bond donors,
influencing molecular recognition and binding, and they provide reactive handles for further
synthetic transformations, such as cross-coupling reactions. The electron-withdrawing cyano
group further modulates the electronic properties of the pyridine ring, enhancing its
susceptibility to certain chemical modifications. A thorough understanding of its physical
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characteristics is therefore a critical prerequisite for its successful application in the synthesis of
novel therapeutic agents and functional materials.

Fundamental Physicochemical Properties

The foundational physical properties of 2-Cyano-3,6-diiodopyridine are summarized below.
These parameters are essential for predicting its behavior in various experimental settings,
from reaction setup to purification and formulation.

Property Value Source(s)

Molecular Formula CeHzI2N2

Molecular Weight 355.90 g/mol

Appearance Off-white to yellow powder BroadPharm

Melting Point 168.0t0 172.0 °C BroadPharm

Purity >95% BroadPharm

Solubility Soluble in Dimethyl Sulfoxide BroadPharm
(DMSO)

Expert Commentary: The relatively high melting point of 2-Cyano-3,6-diiodopyridine suggests
a stable and well-ordered crystal lattice structure, likely reinforced by intermolecular halogen
bonding and dipole-dipole interactions. Its solubility in a polar aprotic solvent like DMSO is
consistent with its polar nature. Further solubility studies in a broader range of solvents would
be beneficial for expanding its synthetic utility.

Spectroscopic and Structural Characterization

While a comprehensive, publicly available experimental dataset for 2-Cyano-3,6-
diiodopyridine is not currently available, this section outlines the standard methodologies for
its characterization and provides expected spectral features based on the analysis of closely
related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen
framework of a molecule. For 2-Cyano-3,6-diiodopyridine, 'H and 3C NMR would confirm the
substitution pattern of the pyridine ring.

Methodology for NMR Data Acquisition:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., DMSO-ds) in an NMR tube.

'H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. Key parameters to record would be chemical shifts (&) in ppm, multiplicity
(e.g., singlet, doublet), coupling constants (J) in Hz, and integration.

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural
abundance of 13C, a greater number of scans is typically required.

Expected *H and 13C NMR Spectral Features:

'H NMR: The spectrum is expected to show two doublets in the aromatic region,
corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the
cyano and iodo groups would likely shift these signals downfield.

13C NMR: The spectrum would display six distinct signals for the six carbon atoms of the
pyridine ring. The carbon attached to the cyano group would appear at a characteristic
chemical shift, as would the carbons bonded to the iodine atoms.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and elemental
composition of a compound.

Methodology for Mass Spectrometric Analysis:

o Sample Introduction: Introduce a dilute solution of the compound into the mass
spectrometer, typically using techniques like Electrospray lonization (ESI) or Atmospheric
Pressure Chemical lonization (APCI).
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» Data Acquisition: Acquire the mass spectrum, looking for the molecular ion peak ([M]* or
[M+H]7).

Expected Mass Spectrum: The mass spectrum should show a prominent ion corresponding to
the molecular weight of 2-Cyano-3,6-diiodopyridine (355.90 g/mol ). The isotopic pattern of
this peak would be characteristic of a molecule containing two iodine atoms.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by
detecting their characteristic vibrational frequencies.

Methodology for IR Spectral Analysis:

o Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated
Total Reflectance (ATR) accessory or by preparing a KBr pellet.

o Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm~1).
Expected IR Absorption Bands:

e A sharp, strong absorption band around 2230-2210 cm~1 is expected for the cyano (C=N)
stretching vibration.

e Absorptions in the 1600-1400 cm~! region would correspond to the C=C and C=N stretching
vibrations of the pyridine ring.

o C-| stretching vibrations would be expected in the far-infrared region, typically below 600
cm™i,

Crystal Structure Analysis

Principle: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a
molecule in the solid state, revealing bond lengths, bond angles, and intermolecular
interactions.

Methodology for Crystal Structure Determination:
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o Crystal Growth: Grow single crystals of suitable quality, for example, by slow evaporation of
a saturated solution.

o Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.
o Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

Anticipated Structural Features: A crystal structure of 2-Cyano-3,6-diiodopyridine would likely
reveal a planar pyridine ring. The packing of the molecules in the crystal lattice would be of
significant interest, with the potential for strong halogen bonding interactions between the
iodine atoms of one molecule and the nitrogen atoms of the pyridine ring or cyano group of
neighboring molecules.

Experimental Workflows and Logical Relationships

The characterization of 2-Cyano-3,6-diiodopyridine follows a logical progression of analytical
techniques to confirm its identity, purity, and structure.

Diagram of the Characterization Workflow:

Caption: A standard workflow for the synthesis and comprehensive characterization of 2-
Cyano-3,6-diiodopyridine.

Logical Interplay of Functional Groups:

The physical and chemical properties of 2-Cyano-3,6-diiodopyridine are a direct
consequence of the interplay between its constituent functional groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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